(E)-2-(Phenyldiazenyl)terephthalic acid
CAS No.:
Cat. No.: VC15786984
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10N2O4 |
---|---|
Molecular Weight | 270.24 g/mol |
IUPAC Name | 2-phenyldiazenylterephthalic acid |
Standard InChI | InChI=1S/C14H10N2O4/c17-13(18)9-6-7-11(14(19)20)12(8-9)16-15-10-4-2-1-3-5-10/h1-8H,(H,17,18)(H,19,20) |
Standard InChI Key | NCRCRQLEIXWJMI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a terephthalic acid core substituted at the 2-position with a phenyldiazenyl (-N=N-C₆H₅) group in its E-configuration. This arrangement creates a planar conjugated system that facilitates π-π stacking interactions and charge transfer processes. Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | 2-phenyldiazenylterephthalic acid |
Molecular Formula | C₁₄H₁₀N₂O₄ |
Molecular Weight | 270.24 g/mol |
Canonical SMILES | C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C(=O)O |
InChI Key | NCRCRQLEIXWJMI-UHFFFAOYSA-N |
PubChem CID | 101560573 |
The diazenyl group introduces significant photoisomerization capabilities, while the dual carboxylic acid groups enable coordination to metal centers .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:
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¹H-NMR (CDCl₃): Aromatic protons appear as multiplet signals between δ 7.0–8.1 ppm, with the diazenyl-linked protons deshielded to δ 8.08 ppm .
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IR Spectroscopy: Strong absorption bands at 1679 cm⁻¹ (C=O stretch) and 1583 cm⁻¹ (N=N stretch) confirm the presence of carboxylic acid and azo functionalities .
Applications in Functional Materials
Photoresponsive MOF Construction
The compound serves as a ditopic linker in zinc-based MOFs, creating frameworks with tunable pore sizes (Table 1) :
Table 1: MOF Structural Parameters
Metal Node | Pore Diameter (Å) | Surface Area (m²/g) | Light Response |
---|---|---|---|
Zn²⁺ | 12.7 | 980 | 450 nm |
Cu²⁺ | 10.2 | 750 | 520 nm |
Key functionalities enabled by the diazenyl group:
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Reversible Pore Size Modulation: UV irradiation (365 nm) induces trans→cis isomerization, reducing pore diameter by 18% .
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Controlled Guest Release: Visible light triggers cis→trans reversion, enabling timed release of encapsulated molecules.
Photonic Device Integration
Recent advancements demonstrate the compound’s utility in:
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Optical Switches: MOF thin films show 92% transmittance modulation under alternating UV/visible light .
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Data Storage Media: Holographic patterns written with 405 nm laser remain stable for >1,000 read cycles.
Research Frontiers and Challenges
Stability Enhancements
Current limitations in thermal stability (decomposition onset: 220°C) drive research into:
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Metal-Organic Coordination Strengthening: Incorporating high-valence metals (Fe³⁺, Al³⁺) improves thermal resilience by 40% .
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Protective Matrix Encapsulation: Silica coating extends operational lifetime under cyclic irradiation by 300%.
Biomedical Applications
Preliminary studies suggest potential in:
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